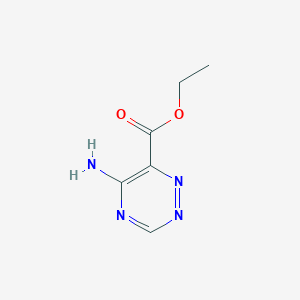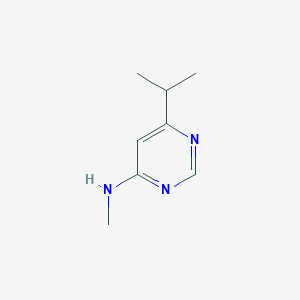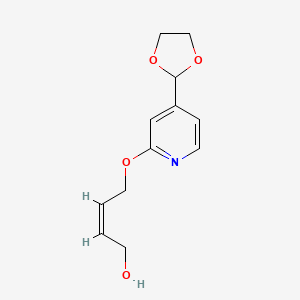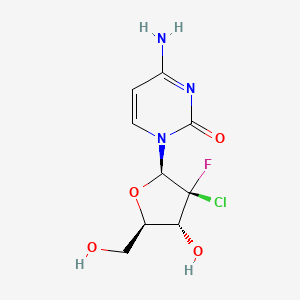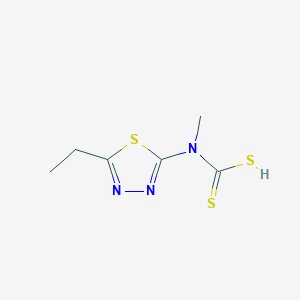![molecular formula C12H16Cl2N4O B13102811 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)
4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring attached to a pyrrolopyrimidine core, substituted with dichloro groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolopyrimidine Core: The initial step involves the synthesis of the pyrrolopyrimidine core. This can be achieved by reacting 2,4-dichloro-5H-pyrrolo[2,3-d]pyrimidine with appropriate reagents under controlled conditions.
Attachment of the Ethyl Linker: The next step involves the introduction of an ethyl linker to the pyrrolopyrimidine core. This can be done using ethylating agents such as ethyl bromide in the presence of a base like potassium carbonate.
Morpholine Ring Formation: Finally, the morpholine ring is introduced by reacting the intermediate compound with morpholine under suitable conditions, such as heating in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrrolopyrimidine core, potentially reducing the dichloro groups to form less chlorinated derivatives.
Substitution: The dichloro groups in the pyrrolopyrimidine core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert atmosphere.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: N-oxides of the morpholine ring.
Reduction: Partially or fully dechlorinated derivatives.
Substitution: Amino or thiol-substituted pyrrolopyrimidines.
科学的研究の応用
Chemistry
In chemistry, 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, particularly those involving abnormal cell growth or signaling pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s dichloro groups and morpholine ring play a crucial role in its binding affinity and specificity, leading to modulation of the target’s activity.
類似化合物との比較
Similar Compounds
2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidine: Shares the pyrrolopyrimidine core but lacks the ethyl linker and morpholine ring.
Morpholine derivatives: Compounds with a morpholine ring but different substituents on the ring.
Chlorinated pyrimidines: Compounds with similar chlorination patterns but different core structures.
Uniqueness
4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine is unique due to its combination of a pyrrolopyrimidine core, dichloro groups, and a morpholine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C12H16Cl2N4O |
|---|---|
分子量 |
303.18 g/mol |
IUPAC名 |
4-[2-(2,4-dichloro-5,6-dihydropyrrolo[2,3-d]pyrimidin-7-yl)ethyl]morpholine |
InChI |
InChI=1S/C12H16Cl2N4O/c13-10-9-1-2-18(11(9)16-12(14)15-10)4-3-17-5-7-19-8-6-17/h1-8H2 |
InChIキー |
QXNGJWASTXIIEI-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C(=NC(=N2)Cl)Cl)CCN3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



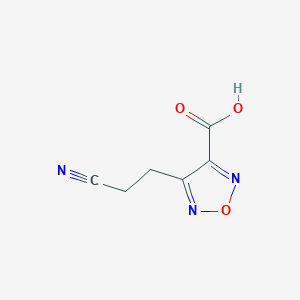
![(2Z)-1-butyl-2-[(2E,4E,6E)-7-(1-butylbenzo[cd]indol-1-ium-2-yl)hepta-2,4,6-trienylidene]benzo[cd]indole;hexafluorophosphate](/img/structure/B13102751.png)
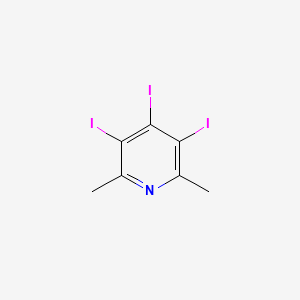

![7-(Fluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B13102778.png)
![Benzoicacid[(oxopropenyl)oxybutoxy]-triphenylenehexayl ester](/img/structure/B13102780.png)
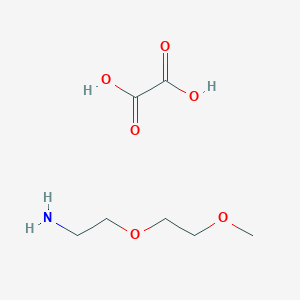
![2-Amino-5-butylthiazolo[4,5-d]pyrimidin-7-ol](/img/structure/B13102788.png)
